molecular formula C12H13ClFNO B1417841 1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one CAS No. 1082545-19-4

1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one

Cat. No. B1417841
M. Wt: 241.69 g/mol
InChI Key: ZXSQLODBMKKLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C12H13ClFNO and a molecular weight of 241.69 . It is used for research purposes .


Molecular Structure Analysis

The molecule consists of a piperidin-4-one ring . The piperidin-4-one ring exhibits a distorted chair conformation .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a predicted boiling point of 333.7° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A study by Reese and Thompson (1988) described the synthesis of 1-arylpiperidin-4-ones, including derivatives with 2-fluorophenyl and 4-chlorophenyl groups, similar in structure to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" (Reese & Thompson, 1988).

  • Crystal Structure Analysis : Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound structurally similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", providing insights into its solid and solution conformations (Ribet et al., 2005).

Pharmacological Applications

  • Cancer Treatment : A derivative of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" was investigated for its potential in treating cancer due to its ability to inhibit Aurora A, an enzyme involved in cell cycle regulation (ヘンリー,ジェームズ, 2006).

  • Antimicrobial Activity : Kumar et al. (2008) discovered antimycobacterial properties in spiro-piperidin-4-ones, a class of compounds which includes derivatives of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", showing promise in treating tuberculosis (Kumar et al., 2008).

  • Neurological Research : A study by Berridge et al. (1993) on the synthesis of fluorine-18 labeled analogs of neurotoxic compounds involved derivatives structurally related to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", offering insights into the mechanisms of neurotoxicity (Berridge et al., 1993).

  • Anticonvulsant Properties : Georges et al. (1989) analyzed anticonvulsant drugs with structures similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", contributing to the understanding of the structural and electronic properties of such compounds (Georges et al., 1989).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQLODBMKKLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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